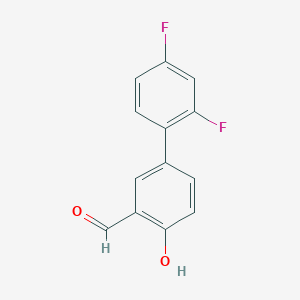

4-(2,4-Difluorophenyl)-2-formylphenol

CAS No.: 114937-29-0

Cat. No.: VC11688175

Molecular Formula: C13H8F2O2

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114937-29-0 |

|---|---|

| Molecular Formula | C13H8F2O2 |

| Molecular Weight | 234.20 g/mol |

| IUPAC Name | 5-(2,4-difluorophenyl)-2-hydroxybenzaldehyde |

| Standard InChI | InChI=1S/C13H8F2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H |

| Standard InChI Key | QPNOPMDDTQEIIG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O |

| Canonical SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a biphenyl backbone where a 2,4-difluorophenyl group is attached to the para position of a phenolic ring. The phenol ring itself is substituted with a formyl (-CHO) group at the ortho position, creating a planar structure conducive to π-π interactions. The fluorine atoms at the 2- and 4-positions of the adjacent phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-(2,4-Difluorophenyl)-2-hydroxybenzaldehyde | |

| SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O | |

| InChIKey | QPNOPMDDTQEIIG-UHFFFAOYSA-N | |

| Molecular Formula | ||

| Molecular Weight | 234.20 g/mol |

Spectroscopic Characteristics

While experimental spectroscopic data for 4-(2,4-difluorophenyl)-2-formylphenol remains limited in public databases, analogues provide insight. The formyl group typically exhibits a strong infrared (IR) absorption band near 1700 cm for the carbonyl stretch . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals:

-

NMR: A singlet near δ 9.8–10.0 ppm for the formyl proton, aromatic protons in the δ 6.5–8.0 ppm range, and a broad peak for the phenolic -OH around δ 5.0–6.0 ppm .

-

NMR: Two distinct signals corresponding to the fluorine atoms at the 2- and 4-positions, with chemical shifts influenced by electron-withdrawing effects .

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of 4-(2,4-difluorophenyl)-2-formylphenol typically involves a multi-step approach:

-

Biphenyl Formation: Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated phenol precursor establishes the biphenyl framework. For example, 4-bromo-2-formylphenol reacts with 2,4-difluorophenylboronic acid under palladium catalysis.

-

Functional Group Manipulation: Subsequent formylation or oxidation steps introduce the aldehyde group. In some protocols, a methyl group is oxidized to a formyl moiety using reagents like manganese dioxide .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh), NaCO, DME/HO, 80°C | 65–75% | |

| Formylation | MnO, CHCl, reflux | 82% |

Challenges and Optimizations

-

Regioselectivity: Competing coupling sites on the phenol ring necessitate careful control of reaction stoichiometry and temperature .

-

Functional Group Compatibility: The phenolic -OH group requires protection (e.g., as a silyl ether) during metal-catalyzed steps to prevent side reactions .

Applications in Pharmaceutical Chemistry

Table 3: Biological Activity of Analogues

Material Science Applications

The compound’s rigid biphenyl structure and fluorine content make it a candidate for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where thermal stability and electron mobility are critical.

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume